2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole
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Overview
Description
2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole is a heterocyclic compound that features a thiazole ring fused with a piperidine ring and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . Piperidine derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution can use reagents like bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the piperidine and thiophene rings, making it less complex.
4-(Thiophen-2-yl)piperidine: Contains the piperidine and thiophene rings but lacks the thiazole ring.
Thiazole Derivatives: Various thiazole derivatives with different substituents can have similar or distinct biological activities.
Uniqueness
2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole is unique due to its specific combination of the thiazole, piperidine, and thiophene rings, which may confer unique biological activities and properties not found in simpler or structurally different compounds.
Properties
IUPAC Name |
2-phenyl-4-[(4-thiophen-2-ylpiperidin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S2/c1-2-5-16(6-3-1)19-20-17(14-23-19)13-21-10-8-15(9-11-21)18-7-4-12-22-18/h1-7,12,14-15H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYWOIGOESMGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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